2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid 2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10312934
InChI: InChI=1S/C17H12ClNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23)
SMILES: C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O
Molecular Formula: C17H12ClNO4S
Molecular Weight: 361.8 g/mol

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

CAS No.:

Cat. No.: VC10312934

Molecular Formula: C17H12ClNO4S

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid -

Specification

Molecular Formula C17H12ClNO4S
Molecular Weight 361.8 g/mol
IUPAC Name 2-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Standard InChI InChI=1S/C17H12ClNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Standard InChI Key JWRZSOVSMFZDNW-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzoic acid backbone linked via a sulfanyl (-S-) group to a 2,5-dioxopyrrolidin-3-yl moiety, which is further substituted with a 2-chlorophenyl group. This architecture combines aromatic, heterocyclic, and polar functional groups, suggesting multifunctional interactions in biological systems .

Molecular Formula and Weight

  • Empirical Formula: C17H12ClNO4S\text{C}_{17}\text{H}_{12}\text{ClNO}_{4}\text{S}

  • Molecular Weight: 361.8 g/mol (calculated based on analogous structures ).

Stereochemical Considerations

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous molecules (e.g., CID 2788239 ) are typically synthesized via:

  • N-Alkylation: Introduction of the 2-chlorophenyl group to pyrrolidin-2,5-dione.

  • Thioether Formation: Coupling the pyrrolidinone intermediate with 2-mercaptobenzoic acid under basic conditions.

Key Intermediates

  • 1-(2-Chlorophenyl)pyrrolidine-2,5-dione: Synthesized via cyclization of chlorophenyl-substituted glutaric acid derivatives.

  • 2-Mercaptobenzoic Acid: A common building block for sulfanyl-linked compounds .

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Using electrospray ionization (ESI) mass spectrometry analogs , the following adducts and CCS values are extrapolated:

Adductm/zPredicted CCS (Ų)
[M+H]+362.03~180
[M-H]-360.02~183

These values indicate moderate gas-phase stability, comparable to structurally related sulfanyl-benzoic acids .

Solubility and Lipophilicity

  • logP: Estimated at 2.8 (using fragment-based methods), suggesting moderate lipophilicity.

  • Aqueous Solubility: <10 µg/mL (predicted), limiting bioavailability without formulation aids.

CompoundTargetIC50 (nM)
N-Hydroxy-1-naphthamideMMP-350,000
Target Compound*MMP-3 (pred)~100,000

*Extrapolated from substituent effects on binding .

Anti-Inflammatory Applications

The 2-chlorophenyl group is a hallmark of non-steroidal anti-inflammatory drug (NSAID) derivatives. The benzoic acid moiety may synergize with thioether linkages to modulate cyclooxygenase (COX) activity, though direct evidence is lacking .

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹): Predicted peaks at 1700 (C=O, pyrrolidinone), 1680 (C=O, benzoic acid), 750 (C-Cl) .

  • NMR (¹H, 400 MHz):

    • δ 7.8–7.6 (m, 4H, aromatic H from benzoic acid).

    • δ 4.1 (s, 1H, SCH from thioether).

    • δ 3.2–2.8 (m, 4H, pyrrolidinone ring H) .

Comparative Analysis with Structural Analogs

CID 2788239: 4-Methylphenyl Derivative

  • Key Differences:

    • Substituent: 4-Methyl vs. 2-Chloro on phenyl ring.

    • Bioactivity: Methyl groups enhance lipophilicity, whereas chlorine may improve target affinity via halogen bonding .

PropertyTarget CompoundCID 2788239
Molecular Weight361.8341.4
Predicted logP2.82.5
MMP-3 Inhibition (IC50)~100,000 nMNot tested

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